Rhodamine 6G

Vue d'ensemble

Description

Le Rhodamine 6G est un colorant hautement fluorescent appartenant à la famille des rhodamines. Il est couramment utilisé comme traceur dans l'eau pour déterminer le débit et la direction de l'écoulement et du transport. Les colorants rhodamine sont fluorescents et peuvent être détectés facilement et à faible coût à l'aide d'instruments appelés fluorimètres . Le this compound est également largement utilisé dans des applications biotechnologiques telles que la microscopie à fluorescence, la cytométrie en flux, la spectroscopie de corrélation de fluorescence et le dosage immuno-enzymatique (ELISA) .

Méthodes De Préparation

Le Rhodamine 6G peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la condensation de 3-diéthylaminophénol avec l'anhydride phtalique en présence de chlorure de zinc, suivie de la réaction avec l'iodure d'éthyle pour former le produit final . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle, garantissant un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le Rhodamine 6G subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers produits de dégradation.

Réduction : Le this compound peut être réduit dans des conditions spécifiques, bien que cela soit moins courant que les réactions d'oxydation.

Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent la lumière UV pour la dégradation photocatalytique et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Appliqué comme traceur dans les systèmes d'eau pour surveiller les débits et les taux de transport.

Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à fluorescer lorsqu'il est excité par une lumière de longueur d'onde spécifique. Cette fluorescence est due à la structure électronique de la molécule, qui lui permet d'absorber la lumière puis de l'émettre à une longueur d'onde différente . Le this compound cible diverses voies moléculaires en fonction de son application. Par exemple, dans les systèmes biologiques, il peut être utilisé pour visualiser la morphologie mitochondriale en s'accumulant spécifiquement dans les mitochondries .

Applications De Recherche Scientifique

Fluorescent Probes for pH Sensing

Rhodamine 6G has been developed into a versatile platform for non-invasive, real-time fluorescence imaging of acidic microenvironments. This capability is crucial for understanding cellular biology and disease mechanisms. A study demonstrated that this compound-based probes can be conjugated to various biomolecules, enhancing their utility in both in vitro and in vivo applications for pH sensing .

Key Features:

- Photostability: High stability under light exposure.

- Chemical Functionality: Can be modified for specific applications.

- Applications: Intracellular and extracellular pH monitoring.

Biochemical Interactions with DNA

Research has shown that this compound binds cooperatively to the minor groove of calf thymus DNA. This interaction was characterized through various methods including molecular docking and electrochemical studies. The binding constant was found to be significant, suggesting potential applications in DNA imaging and as a therapeutic agent against cancer cells .

Study Insights:

- Binding Mechanism: Involves hydrophobic interactions and hydrogen bonding.

- Cytotoxicity: Demonstrated activity against human breast cancer cells, indicating potential as a chemotherapeutic agent.

Photodynamic Therapy

This compound is increasingly being utilized in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light activation. However, its poor aqueous solubility limits its effectiveness. Recent advancements include encapsulating this compound in oxidized sodium alginate nanocarriers, which significantly enhance its bioavailability and ROS quantum yield .

Clinical Implications:

- Enhanced Bioavailability: Improved delivery systems increase therapeutic efficacy.

- Minimal Toxicity: Formulations have shown low toxicity to normal cells while effectively targeting cancer cells.

Cell Imaging and Tracking

The dye is extensively used as a fluorescent marker in cell imaging techniques. Its high fluorescence intensity allows for effective visualization of cellular structures and processes. Studies have highlighted its application in tracking cellular uptake and distribution of compounds within living cells .

Application Examples:

- Cellular Uptake Studies: Used to observe the dynamics of drug delivery systems.

- Environmental Monitoring: Employed as a tracer dye in environmental studies to track water flow.

Metal Ion Detection

This compound derivatives have been developed for the selective detection of metal ions such as mercury. These derivatives exhibit enhanced sensitivity and specificity, making them suitable for environmental monitoring and safety assessments .

Detection Capabilities:

- Sensitivity: Effective at low concentrations of target ions.

- Versatility: Can be modified for different metal ions.

Case Studies

Mécanisme D'action

The mechanism of action of Rhodamine 6G involves its ability to fluoresce when excited by light of a specific wavelength. This fluorescence is due to the molecule’s electronic structure, which allows it to absorb light and then emit it at a different wavelength . This compound targets various molecular pathways depending on its application. For example, in biological systems, it can be used to visualize mitochondrial morphology by specifically accumulating in mitochondria .

Comparaison Avec Des Composés Similaires

Le Rhodamine 6G est souvent comparé à d'autres colorants rhodamine tels que le Rhodamine B et le Rhodamine 110. Bien que tous ces colorants partagent des propriétés de fluorescence similaires, le this compound est unique en raison de son rendement quantique élevé et de sa photostabilité . Cela le rend particulièrement adapté aux applications nécessitant une détection de fluorescence à long terme. D'autres composés similaires comprennent :

Rhodamine B : Utilisé dans des applications similaires, mais a un rendement quantique inférieur à celui du this compound.

Rhodamine 110 : Connu pour son utilisation dans les sondes sensibles au pH, mais ne présente pas de fluorescence dépendante du pH comme le this compound.

Les propriétés uniques du this compound en font un outil précieux dans diverses applications scientifiques et industrielles.

Activité Biologique

Rhodamine 6G (R6G) is a synthetic dye known for its vibrant fluorescence and has garnered attention for its diverse biological activities. This article delves into the biochemical interactions, cytotoxic properties, and potential therapeutic applications of R6G, supported by various studies and findings.

R6G is a cationic dye that exhibits strong binding affinity to nucleic acids, particularly DNA. Research has demonstrated that R6G interacts with calf thymus DNA (CT DNA) primarily through binding to the minor groove. This interaction is cooperative and significantly alters the conformation of DNA, leading to unwinding during binding. The binding constant was found to be on the order of , indicating a strong affinity .

The thermodynamic analysis revealed that the binding process is favored by negative enthalpy and positive entropy changes, suggesting that hydrophobic interactions play a crucial role in stabilizing the dye-DNA complex .

Cytotoxicity Studies

R6G has been extensively studied for its cytotoxic effects on cancer cells. Notably, it has shown significant activity against human breast cancer cells (MDA-MB-468), where the mechanism of action involves the generation of reactive oxygen species (ROS) .

A study explored the tunable cytotoxicity of R6G by varying its anionic counterparts. It was observed that certain formulations could selectively target cancer cells while sparing normal cells. This selectivity was attributed to the hydrophobic nature of the compounds formed with different anions, which influenced their interaction with cell membranes .

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-468 | 5.2 | Human breast cancer |

| MCF7 | 7.1 | Breast cancer cell line |

| CV-1 | >10 | Normal monkey kidney cell line |

Applications in Fluorescence Imaging

R6G is widely utilized in fluorescence imaging due to its photostability and water solubility. Recent advancements have led to the development of pH-sensitive fluorescent probes based on R6G, which can be used for real-time imaging of acidic microenvironments within cells. This capability is critical for understanding various biological processes and disease mechanisms .

In addition to pH sensing, R6G has been employed in studies involving G-quadruplex (G4) structures in nucleic acids. It has been shown to stabilize G4 structures, which are implicated in gene regulation and cancer progression . The ability of R6G to convert antiparallel G4 structures into parallel forms indicates its potential as a therapeutic agent targeting these critical molecular structures.

Case Studies

- Fluorescence Imaging in Cancer Research : A study utilized R6G-based probes to visualize tumor microenvironments in vivo, demonstrating its efficacy in tracking pH changes associated with tumor metabolism.

- Antitumor Activity Modulation : Research indicated that modifying the counter-anions of R6G could enhance its selectivity towards cancer cells while reducing toxicity to normal cells, paving the way for new chemotherapeutic strategies .

Propriétés

Numéro CAS |

989-38-8 |

|---|---|

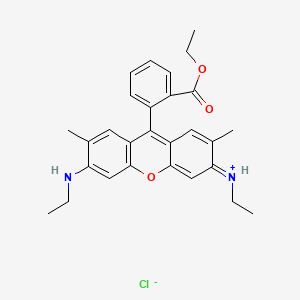

Formule moléculaire |

C28H31ClN2O3 |

Poids moléculaire |

479.0 g/mol |

Nom IUPAC |

ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride |

InChI |

InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H |

Clé InChI |

VYXSBFYARXAAKO-UHFFFAOYSA-N |

SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-] |

SMILES isomérique |

CCNC1=CC2=C(C=C1C)C(=C3C=C(/C(=[NH+]\CC)/C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-] |

SMILES canonique |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

989-38-8 |

Description physique |

C.i. basic red 1 appears as bright bluish-pink crystals or reddish purple powder. (NTP, 1992) Bright blue to pink crystals or red-purple powder that are insoluble in water; [CAMEO] |

Pictogrammes |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

13161-28-9 (perchlorate) 63022-06-0 (molbdosilicate) 63022-07-1 (molybdophosphate) 63022-08-2 (tungstophosphate) 65366-87-2 (molybdate) |

Durée de conservation |

VOLATILIZES @ LESS THAN 200 °C |

Solubilité |

less than 1 mg/mL at 67.1 °F (NTP, 1992) SOL IN WATER & ETHANOL |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

asic red 1 rhodamine 6G rhodamine 6G molbdosilicate rhodamine 6G molybdate rhodamine 6G molybdophosphate rhodamine 6G perchlorate rhodamine 6G tungstophosphate rhodamine 6GO rhodamine 6GP |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.